Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate
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Overview
Description
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its inclusion of a difluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the reaction of difluoromethylated intermediates with furan derivatives. One common method includes the condensation of difluoromethylated acetates with furan-3-yl intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The furan ring structure also contributes to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-(2-(fluoromethyl)furan-3-yl)acetate
- Methyl2-(2-(trifluoromethyl)furan-3-yl)acetate
- Methyl2-(2-(chloromethyl)furan-3-yl)acetate
Uniqueness
Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F2O3 |
---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
methyl 2-[2-(difluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3 |
InChI Key |
PADZXFRXOSRBBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC=C1)C(F)F |
Origin of Product |
United States |
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